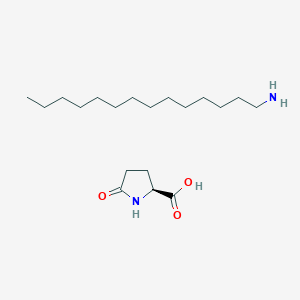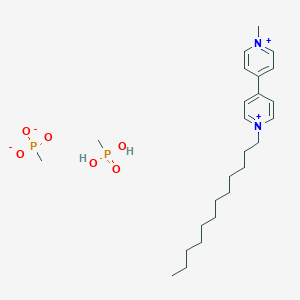
1-Dodecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;methyl-dioxido-oxo-lambda5-phosphane;methylphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;methyl-dioxido-oxo-lambda5-phosphane;methylphosphonic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dodecyl chain, pyridinium rings, and phosphane groups.
Preparation Methods
The synthesis of 1-Dodecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;methyl-dioxido-oxo-lambda5-phosphane;methylphosphonic acid involves several steps:
Synthetic Routes: The preparation typically starts with the formation of the pyridinium rings, followed by the introduction of the dodecyl chain and the phosphane groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
1-Dodecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;methyl-dioxido-oxo-lambda5-phosphane;methylphosphonic acid undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the pyridinium rings or the dodecyl chain, with common reagents including halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified pyridinium derivatives and phosphane compounds.
Scientific Research Applications
1-Dodecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;methyl-dioxido-oxo-lambda5-phosphane;methylphosphonic acid has several scientific research applications:
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions and as a catalyst in certain processes.
Biology: In biological research, it may be used to study cell signaling pathways and interactions with biological membranes.
Medicine: Potential medical applications include its use as a drug delivery agent or in the development of new pharmaceuticals.
Industry: Industrial applications may involve its use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Dodecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;methyl-dioxido-oxo-lambda5-phosphane;methylphosphonic acid involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
1-Dodecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;methyl-dioxido-oxo-lambda5-phosphane;methylphosphonic acid can be compared with similar compounds such as:
1-Dodecyl-4-methylpyridinium: This compound shares the dodecyl chain and pyridinium ring but lacks the phosphane groups.
1-Dodecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium,dibromide: This compound includes the dodecyl chain and pyridinium rings but has different substituents.
Methylphosphonic acid derivatives: These compounds share the phosphane groups but differ in the organic moieties attached.
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties.
Properties
CAS No. |
649554-97-2 |
|---|---|
Molecular Formula |
C25H44N2O6P2 |
Molecular Weight |
530.6 g/mol |
IUPAC Name |
1-dodecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;methyl-dioxido-oxo-λ5-phosphane;methylphosphonic acid |
InChI |
InChI=1S/C23H36N2.2CH5O3P/c1-3-4-5-6-7-8-9-10-11-12-17-25-20-15-23(16-21-25)22-13-18-24(2)19-14-22;2*1-5(2,3)4/h13-16,18-21H,3-12,17H2,1-2H3;2*1H3,(H2,2,3,4)/q+2;;/p-2 |
InChI Key |
XMCSPNPEMSJMNC-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.CP(=O)(O)O.CP(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


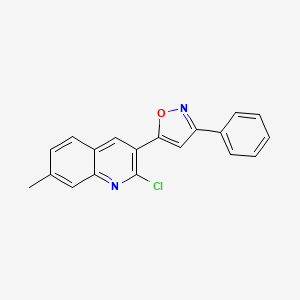
![6,6'-[6-([1,1'-Biphenyl]-4-yl)-1,3,5-triazine-2,4(1H,3H)-diylidene]bis(3-methoxycyclohexa-2,4-dien-1-one)](/img/structure/B12597304.png)
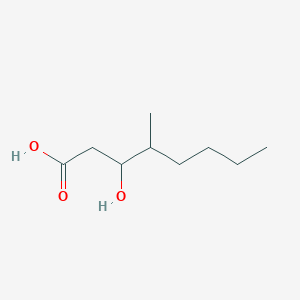
![2(1H)-Pyrimidinone, 4-chloro-6-[4-(methylsulfonyl)phenyl]-1-phenyl-](/img/structure/B12597319.png)
![5-Chloro-2-hydroxy-N-[2-(4-phenoxyphenyl)ethyl]benzamide](/img/structure/B12597322.png)
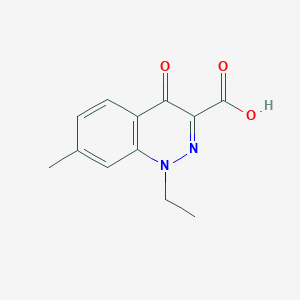
![N'-[2-(cyclohexen-1-yl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12597332.png)

![3-[2-(4-Benzamidophenoxy)acetamido]benzoic acid](/img/structure/B12597336.png)
![N-[(6-Chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B12597346.png)


![3-Nitro-2-[2-(4-nitrophenyl)ethenyl]benzoic acid](/img/structure/B12597368.png)
